4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .
Preparation Methods
The synthesis of 4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-1H-pyrazol-3-amine with 4-methyl-1,3-thiazol-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar compounds to 4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine include other thiazole and pyrazole derivatives. These compounds often share similar biological activities but can differ in their potency, selectivity, and side effect profiles . For example:
Thiazole derivatives: Such as sulfathiazole, which is used as an antimicrobial agent.
Pyrazole derivatives: Such as celecoxib, which is used as an anti-inflammatory drug.
The uniqueness of this compound lies in its specific combination of thiazole and pyrazole rings, which can confer unique biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C8H9ClN4S |
---|---|
Molecular Weight |
228.70 g/mol |
IUPAC Name |
4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H9ClN4S/c1-5-4-14-7(11-5)3-13-2-6(9)8(10)12-13/h2,4H,3H2,1H3,(H2,10,12) |
InChI Key |
BXXRRBZZEUQNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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